molecular formula C4H4N2OS3 B15193631 Isothiazole-4-carboxamide, 3,5-dimercapto- CAS No. 26309-62-6

Isothiazole-4-carboxamide, 3,5-dimercapto-

Cat. No.: B15193631
CAS No.: 26309-62-6
M. Wt: 192.3 g/mol
InChI Key: XQCCKHXLNGUXRZ-UHFFFAOYSA-N
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Description

Isothiazole-4-carboxamide, 3,5-dimercapto- is a compound belonging to the isothiazole family, which is a class of five-membered sulfur heterocycles. These compounds are widely utilized in medicinal chemistry and organic synthesis due to their unique properties, including the presence of two electronegative heteroatoms in a 1,2-relationship . The compound’s structure allows for various functionalizations, making it a versatile scaffold in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-4-carboxamide, 3,5-dimercapto- typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements . One common method is the condensation of thiohydroxylamine with appropriate carboxylic acid derivatives under controlled conditions. Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce various functional groups onto the isothiazole ring .

Industrial Production Methods: Industrial production of isothiazole derivatives often involves large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Isothiazole-4-carboxamide, 3,5-dimercapto- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of isothiazole-4-carboxamide, 3,5-dimercapto- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Mechanism of Action

The mechanism of action of isothiazole-4-carboxamide, 3,5-dimercapto- involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, disrupting their normal function . This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Properties

CAS No.

26309-62-6

Molecular Formula

C4H4N2OS3

Molecular Weight

192.3 g/mol

IUPAC Name

5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C4H4N2OS3/c5-2(7)1-3(8)6-10-4(1)9/h9H,(H2,5,7)(H,6,8)

InChI Key

XQCCKHXLNGUXRZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SNC1=S)S)C(=O)N

Origin of Product

United States

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